molecular formula C5H4F3NO2 B1434838 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol CAS No. 1803583-98-3

[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol

Cat. No.: B1434838
CAS No.: 1803583-98-3
M. Wt: 167.09 g/mol
InChI Key: QZRLHBNUDXHETP-UHFFFAOYSA-N
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Description

“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a key entity in drug development, due to its strong lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with a trifluoromethyl group attached to the second carbon atom and a methanol group attached to the fifth carbon atom .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . More specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes a new ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when complexed with CuCl, acts as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

  • Synthesis of C3-Symmetric Ligands : Etayo et al. (2016) discuss tris(1,2,3-triazol-4-yl)methanols and derivatives as valuable C3-symmetric ligands for metal-mediated reactions. These ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes (Etayo, Ayats, & Pericàs, 2016).

Organic Synthesis

  • Synthesis of Oxazolidines : Gonçalves et al. (2015) explored the reaction between racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol] and 2-formyl-5-nitrothiene, yielding diastereoisomers of oxazolidines. This study provides insights into the stereochemistry and mechanism of these reactions (Gonçalves, de Souza, Wardell, & Wardell, 2015).

  • Anticancer and Antimicrobial Agents : Research by Katariya, Vennapu, & Shah (2021) investigated the synthesis of novel biologically potent compounds with oxazole, pyrazoline, and pyridine moieties. These compounds showed promising anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. The study combined experimental and computational chemistry methods (Ma, Qi, He, Tang, & Lu, 2017).

Molecular Dynamics

  • Impact of Methanol on Lipid Dynamics : A study by Nguyen et al. (2019) revealed that methanol significantly affects lipid dynamics. It was found to accelerate flip-flop and transfer kinetics in lipid bilayers, highlighting its influence in studies of transmembrane proteins and biomembranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Future Directions

The trifluoromethyl group and the 1,3-oxazole core are widely used in drug discovery. Over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group, and 5 drugs contain a 1,3-oxazole or benzoxazole moiety . Therefore, “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” and its derivatives may have potential applications in the development of new pharmaceuticals .

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLHBNUDXHETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
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[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
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[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
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[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 5
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 6
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol

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